Cas no 14205-39-1 (methyl (E)-3-aminobut-2-enoate)

メチル (E)-3-アミノブト-2-エノエートは、β-アミノ-α,β-不飽和エステルの一種であり、有機合成において重要な中間体として利用されます。この化合物は、求核付加反応や環化反応など、多様な変換反応に適した官能基を有しており、医薬品や農薬、機能性材料の合成に幅広く応用可能です。特に、立体選択的な反応性に優れ、(E)-配置の二重結合が位置選択性を高める点が特徴です。高い純度と安定性を備えており、実験室規模から工業的生産まで対応可能な信頼性の高い試薬です。

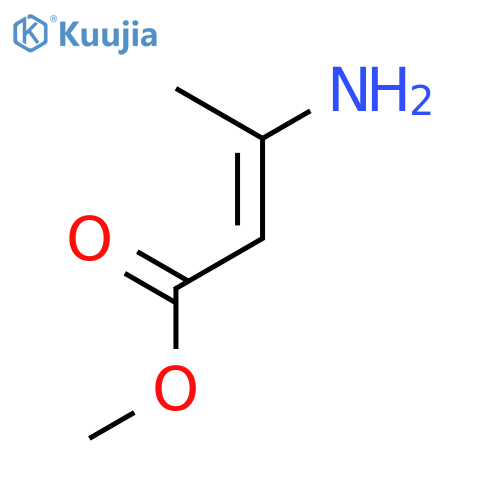

14205-39-1 structure

商品名:methyl (E)-3-aminobut-2-enoate

methyl (E)-3-aminobut-2-enoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-aminocrotonate

- methyl 3-amino-trans-but-2-enoate

- 3-Aminocrotonic acid methyl ester

- 3-Amino-but-2-enoic acid methyl ester

- Methyl 3-aminobut-2-enoate

- Methyl 3-Aminocroton

- 3-Amino-2-Butenoic Acid Methyl Ester

- 3-aminobut-2-enoic acid methyl ester

- Methyl 3-Amino-2-butenoate

- Methyl 3-iminobutyrate

- METHYL 4-AMINOCROTONATE

- Methyl β-aminobutenate

- methyl3-aminocrotonoate

- Methyl 3-aminocrotote

- beta-Iminomethylbutyrate

- METHYL-BETA-AMINOCROTONATE

- 2-Butenoic acid, 3-amino-, methyl ester

- Methyl3-aminocrotonate

- Crotonic acid, beta-amino-, methyl ester

- Methyl (Z)-3-aminocrotonate

- DSSTox_CID_30270

- DSSTox_RID_97274

- DSSTox_GSID_51715

- KSC493I6J

- XKORCTIIRYKLLG-UHFFFAOYSA-N

- BCP15340

- Tox21_1

- methyl (E)-3-aminobut-2-enoate

- METHYL-3-AMINOCROTONATE

- SCHEMBL62212

- DTXCID7030270

- (Z)-methyl 3-aminobut-2-enoate

- XKORCTIIRYKLLG-ARJAWSKDSA-N

- Q-200361

- DTXSID7051715

- DTXSID701245448

- R4X25GNG1J

- 21731-17-9

- methyl-3-aninocrotonate

- methyl (2Z)-3-amino-2-butenoate

- AKOS015854029

- beta-Aminocrotonic acid methyl ester

- methyl beta-aminocrotonate

- EINECS 244-549-6

- methyl (2Z)-3-aminobut-2-enoate

- (Z)-methyl3-aminobut-2-enoate

- STR02566

- A1001

- methyl beta-amino-crotonate

- 2-BUTENOIC ACID, 3-AMINO-, METHYL ESTER, (Z)-

- Z104472884

- (Z)-3-Amino-but-2-enoic acid methyl ester

- AM20080319

- (Z)-methyl-3-aminobut-2-enoate

- NCGC00253664-01

- Tox21_113788

- CS-W016602

- 3-amino-crotonic acid methyl ester

- 2-Butenoic acid, 3-amino-, methyl ester, (2Z)-

- UNII-R4X25GNG1J

- 14205-39-1

- CAS-14205-39-1

- NSC-65444

- Methyl 3-amino-2-butenoate, (2Z)-

- methyl 3-amino-crotonate

- methyl (Z)-3-aminobut-2-enoate

- EN300-19128

- NSC 65444

-

- MDL: MFCD06659463

- インチ: 1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3

- InChIKey: XKORCTIIRYKLLG-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C([H])=C(C([H])([H])[H])N([H])[H])=O

- BRN: 956592

計算された属性

- せいみつぶんしりょう: 115.06300

- どういたいしつりょう: 115.063

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 5

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 52.3

じっけんとくせい

- 色と性状: 白色または灰色の結晶

- 密度みつど: 1.1808 (rough estimate)

- ゆうかいてん: 81-83 °C (lit.)

- ふってん: 112°C 42mm

- フラッシュポイント: 華氏温度:195.8°f< br / >摂氏度:91°C< br / >

- 屈折率: 1.4538 (estimate)

- PH値: 8-9 (18g/l, H2O, 20℃)

- ようかいど: 18g/l

- すいようせい: 不溶性

- PSA: 52.32000

- LogP: 0.72220

- ようかいせい: 未確定

- かんど: Hygroscopic

methyl (E)-3-aminobut-2-enoate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H302,H319,H330

- 警告文: P260,P284,P305+P351+P338,P310

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/22

- セキュリティの説明: S37/39-S26

- RTECS番号:EM9092500

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- TSCA:Yes

- リスク用語:R22; R36/37/38

methyl (E)-3-aminobut-2-enoate 税関データ

- 税関コード:29224995

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

methyl (E)-3-aminobut-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017898-500g |

methyl (E)-3-aminobut-2-enoate |

14205-39-1 | 97% | 500g |

¥194 | 2024-05-25 | |

| Apollo Scientific | OR11326-100g |

Methyl 3-aminocrotonate |

14205-39-1 | 95% | 100g |

£41.00 | 2023-08-31 | |

| Enamine | EN300-19128-10.0g |

methyl 3-aminobut-2-enoate |

14205-39-1 | 94% | 10g |

$27.0 | 2023-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021214-100g |

Methyl (Z)-3-Aminobut-2-enoate |

14205-39-1 | 98% | 100g |

¥51.00 | 2023-11-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0939-1G |

methyl (E)-3-aminobut-2-enoate |

14205-39-1 | 95% | 1g |

¥ 6.00 | 2023-04-05 | |

| Fluorochem | 078507-1kg |

Methyl 3-aminocrotonate |

14205-39-1 | 95% | 1kg |

£162.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 688894-10KG |

methyl (E)-3-aminobut-2-enoate |

14205-39-1 | 98.0-100.3% | 10KG |

¥13064.69 | 2022-02-24 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 688894-50KG |

methyl (E)-3-aminobut-2-enoate |

14205-39-1 | 98.0-100.3% | 50KG |

¥35668.02 | 2022-02-24 | |

| TRC | M285900-10g |

Methyl 3-Aminocrotonate |

14205-39-1 | 10g |

$ 75.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1001-25g |

methyl (E)-3-aminobut-2-enoate |

14205-39-1 | 98.0%(T) | 25g |

¥160.0 | 2022-06-10 |

methyl (E)-3-aminobut-2-enoate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:14205-39-1)Methyl3-aminocrotonate

注文番号:LE3507

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:44

価格 ($):discuss personally

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

(CAS:14205-39-1)Nifedipine EP Impurity D

注文番号:N-1901RN

在庫ステータス:in Stock

はかる:100mg

清らかである:99%

最終更新された価格情報:Wednesday, 19 February 2025 10:17

価格 ($):

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

(CAS:14205-39-1)Methyl 3-Aminocrotonate

注文番号:C0010

在庫ステータス:999/999

はかる:1kg/25kg

清らかである:98%/98%

最終更新された価格情報:Wednesday, 23 October 2024 16:06

価格 ($):Negotiated price/Negotiated price

methyl (E)-3-aminobut-2-enoate 関連文献

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

14205-39-1 (methyl (E)-3-aminobut-2-enoate) 関連製品

- 626-34-6(ethyl 3-aminobut-2-enoate)

- 21731-17-9(methyl 3-aminocrotonate)

- 7318-00-5(Ethyl 3-Aminocrotonate)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:14205-39-1)Methyl 3-aminocrotonate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:14205-39-1)β-氨基巴豆酸甲酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ